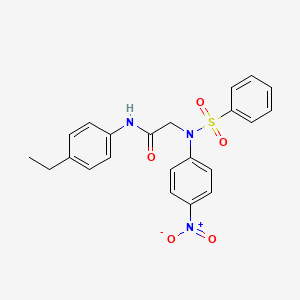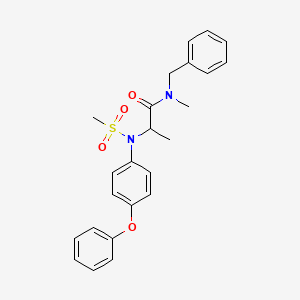![molecular formula C19H25NO B4015935 N-(4-methylphenyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4015935.png)
N-(4-methylphenyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide
Vue d'ensemble
Description
The study and development of tricyclic compounds, including "N-(4-methylphenyl)tricyclo[4.3.1.13,8]undecane-1-carboxamide," involve exploring their synthesis, structural characteristics, and reactive behavior. These compounds are significant in various fields, including materials science and pharmaceutical development, due to their unique chemical and physical properties.
Synthesis Analysis
Tricyclic compounds are synthesized through various methodologies, including cycloaddition reactions, rearrangements, and ring expansion techniques. A common approach involves the use of cyclohexadienes or other cyclic precursors that undergo transformation into the desired tricyclic framework through carefully controlled reactions (Rao et al., 1997).
Molecular Structure Analysis
The molecular structure of tricyclic compounds, including the spatial arrangement of atoms and the presence of specific functional groups, is crucial for their chemical behavior and reactivity. X-ray crystallography and NMR spectroscopy are commonly employed to elucidate these structures, providing insights into their three-dimensional configurations and the electronic environment of the molecules (Field et al., 1992).
Chemical Reactions and Properties
Tricyclic compounds participate in a variety of chemical reactions, including functionalization, isomerization, and cycloaddition reactions. Their reactivity is often influenced by the strain within the tricyclic framework and the electronic characteristics of substituents. Studies have shown that these compounds can undergo regiospecific reactions, highlighting the influence of their rigid structures on chemical behavior (Inamoto et al., 1978).
Propriétés
IUPAC Name |
N-(4-methylphenyl)tricyclo[4.3.1.13,8]undecane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-13-2-6-17(7-3-13)20-18(21)19-10-14-4-5-15(11-19)9-16(8-14)12-19/h2-3,6-7,14-16H,4-5,8-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZDBGIXANRMFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C23CC4CCC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4015863.png)
![1-(3-ethoxypropyl)-2-imino-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4015873.png)
![4,4'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4015875.png)
![2-{2-[4-(phenoxyacetyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4015881.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-1-naphthylacetamide](/img/structure/B4015889.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4015901.png)

![N~1~-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N~2~,N~2~-diethylglycinamide hydrochloride](/img/structure/B4015922.png)
![N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide](/img/structure/B4015925.png)
![1-(2-chlorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4015939.png)
![[2-methoxy-4-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenoxy]acetic acid](/img/structure/B4015946.png)
![N-[(8-hydroxy-5-nitro-7-quinolinyl)(4-isopropylphenyl)methyl]cyclohexanecarboxamide](/img/structure/B4015958.png)
